N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a chloro-substituted nicotinamide, and a tetrahydro-2H-pyran-4-yloxy group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of 3,4-(methylenedioxy)phenol with appropriate reagents under controlled conditions . The chloro-substituted nicotinamide can be synthesized via halogenation reactions, while the tetrahydro-2H-pyran-4-yloxy group is introduced through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted nicotinamides .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can form hydrogen bonds and π-π interactions with target proteins, while the chloro and tetrahydro-2H-pyran-4-yloxy groups contribute to the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide share the benzo[d][1,3]dioxole moiety and exhibit similar chemical reactivity.
Chloro-substituted nicotinamides: Compounds such as 5-chloro-6-methoxy-nicotinamide have similar structural features and biological activities.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the tetrahydro-2H-pyran-4-yloxy group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c19-14-7-11(9-20-18(14)26-13-3-5-23-6-4-13)17(22)21-12-1-2-15-16(8-12)25-10-24-15/h1-2,7-9,13H,3-6,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHINKXQEGZWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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